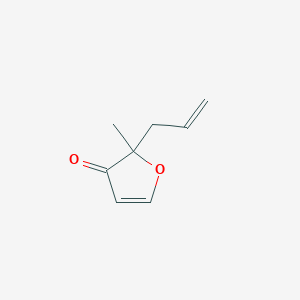

2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one

Description

This article delves into the scientific importance of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one, focusing on its role within furanone chemistry, its synthesis, and its application in specialized photochemical processes.

Furanones are a class of heterocyclic organic compounds containing a furan (B31954) ring with a ketone group. The 3(2H)-furanone core structure is a key feature in numerous natural products, many of which exhibit significant biological activities. mdpi.com This has made the synthesis and functionalization of furanone derivatives an active area of research.

This compound, specifically, has gained significance as a precursor in the study of intramolecular [2+2] photocycloaddition reactions. nih.govresearchgate.net This type of reaction uses light to form new carbon-carbon bonds, creating complex, strained ring systems from simpler, linear chains. The unique structural arrangement of the compound—featuring both a photosensitive enone system within the furanone ring and a tethered alkene (the prop-2-en-1-yl, or allyl, group)—makes it an ideal candidate for such investigations. acs.orgacs.org

The tricyclic and bicyclic products synthesized from this furanone are of academic interest as they represent core skeletons of more complex molecules. researchgate.net For instance, the general structural motifs accessible through its photocycloaddition are related to the backbones of certain natural products, such as the monoterpene glycoside lactiflorin, making these synthetic studies relevant to the broader field of natural product chemistry. acs.orgacs.org

The initial synthesis and characterization of this compound are rooted in its utility for photochemical studies. Foundational research published in the early 1990s by Margaretha et al. explored the photochemical synthesis of various tricyclic ketone systems, using substituted 2-alkenyl-3(2H)-furanones, including the title compound, as reactants. researchgate.net This work established the regioselective nature of the intramolecular [2+2] photocycloaddition for this class of molecules.

The primary research interest in this molecule has been its application as a tool to forge complex cyclic systems. A significant research finding is its clean and efficient intramolecular [2+2] photocycloaddition when irradiated with light at a wavelength of 350 nm. nih.govresearchgate.net This reaction proceeds with high regioselectivity, yielding 1-methyl-7-oxatricyclo[3.2.1.0³˒⁶]octan-2-one in yields reported between 87% and 95%. nih.govresearchgate.net This transformation is notable for its efficiency in constructing a complex tricyclic framework from a relatively simple starting material.

Interactive Data Table: Photocycloaddition of this compound

| Reactant | Reaction Type | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Intramolecular [2+2] Photocycloaddition | λ = 350 nm | 1-methyl-7-oxatricyclo[3.2.1.0³˒⁶]octan-2-one | 87-95% |

The formal IUPAC name for the compound is This compound . This name precisely describes its molecular structure:

furan-3(2H)-one : The core is a five-membered furan ring where the carbon at position 3 is a ketone (C=O), and the carbon at position 2 is saturated (indicated by the (2H)).

2-Methyl : A methyl group (-CH₃) is attached to the second carbon of the furanone ring.

2-(prop-2-en-1-yl) : Also known as an allyl group (-CH₂-CH=CH₂), this three-carbon chain containing a double bond is also attached to the second carbon of the furanone ring.

The key structural features are the 3(2H)-furanone ring, which acts as the core scaffold, and the two substituents at the C2 position. The presence of the enone functionality (a conjugated system of a double bond and a ketone) within the furanone ring is what makes the molecule susceptible to photochemical excitation, while the allyl group provides the second double bond necessary for the intramolecular cycloaddition.

Related core scaffolds of significant interest are the products of its photochemical rearrangement. The primary product, 1-methyl-7-oxatricyclo[3.2.1.0³˒⁶]octan-2-one , is a complex tricyclic ether and ketone. Its formation demonstrates a powerful method for building molecular complexity in a single, light-induced step.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Core Scaffold | 3(2H)-furanone |

| Key Functional Groups | Ketone, Ether, Alkene |

| Primary Application in Research | Substrate for [2+2] Photocycloaddition |

Structure

2D Structure

3D Structure

Properties

CAS No. |

144580-41-6 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-methyl-2-prop-2-enylfuran-3-one |

InChI |

InChI=1S/C8H10O2/c1-3-5-8(2)7(9)4-6-10-8/h3-4,6H,1,5H2,2H3 |

InChI Key |

VLGBLKGAIUFSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=CO1)CC=C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Dereplication Methodologies

Identification of Natural Sources and Organisms

A thorough review of scientific literature indicates that 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one is not a currently documented constituent of Alvaradoa amorphoides. Chemical investigations of this plant species have led to the isolation of various other classes of compounds, but not the specific furanone .

While the target compound has not been identified in Alvaradoa amorphoides, the furanone structural motif is prevalent in the plant kingdom and in microorganisms. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-known natural product found in fruits such as pineapples and strawberries. mdpi.com Other furanones have been isolated from various plant sources, where they contribute to the characteristic aroma and flavor profiles. Butenolides, which are 2(5H)-furanones, have been isolated from Streptomyces species. Halogenated furanones are produced by the marine alga Delisea pulchra. nih.gov These examples highlight the widespread distribution of the furanone core structure in nature, suggesting that while this compound has not been reported from a natural source, similar structures are biosynthesized by a range of organisms.

Advanced Chromatographic Separation Techniques for Isolation

The isolation of a specific natural product from a complex biological matrix is a critical step in its chemical characterization. For a compound like this compound, which is expected to be a volatile to semi-volatile compound, a combination of extraction and chromatographic techniques would be employed.

Initially, a crude extract would be obtained from the source material using an appropriate solvent, such as dichloromethane or a mixture of hexane and ethyl acetate (B1210297), to extract compounds of medium polarity. For volatile furanones, techniques like simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME) could be utilized to capture aroma compounds. researchgate.net

Following extraction, advanced chromatographic techniques are essential for the purification of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for the separation of furanone derivatives.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the separation of moderately polar compounds like furanones. A C18 column with a gradient elution system of water and an organic solvent like acetonitrile or methanol would likely provide good separation. The use of a Diode Array Detector (DAD) can provide UV-Vis spectra of the separated compounds, which is useful for preliminary identification.

Gas Chromatography (GC): Given the potential volatility of the target furanone, GC is an excellent high-resolution separation technique. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and mass analysis, which is a powerful tool for identification.

For challenging separations, such as the resolution of enantiomers, chiral stationary phases can be used in both HPLC and GC.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| Reverse-Phase HPLC | C18 (5 µm, 4.6 x 250 mm) | Gradient of Water and Acetonitrile | Diode Array Detector (DAD) |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Spectroscopic Dereplication Strategies for Known Natural Products

Dereplication is the process of rapidly identifying known compounds in a crude extract at an early stage of the natural product discovery pipeline, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. researchgate.net Modern dereplication strategies rely heavily on hyphenated spectroscopic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS Based Dereplication: This is a highly sensitive and widely used technique. An HPLC system is coupled to a mass spectrometer, often a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer. As compounds elute from the HPLC column, they are ionized and their exact mass is measured. This allows for the determination of the molecular formula. Further fragmentation of the molecular ion (MS/MS) provides structural information. The combination of retention time, UV-Vis spectrum, accurate mass, and fragmentation pattern can be searched against natural product databases to quickly identify known compounds. researchgate.net

NMR-Based Dereplication: NMR spectroscopy provides detailed structural information about a molecule. While traditionally used for pure compounds, modern techniques allow for the analysis of complex mixtures. One approach is to acquire 1D and 2D NMR spectra of the crude extract or its fractions and compare the chemical shifts and coupling constants to databases of known compounds. nih.gov "Pseudo-LC-NMR" is an innovative strategy where an extract is fractionated by HPLC, and an NMR spectrum of each fraction is recorded and assembled into a 2D map, which can be combined with LC-MS data for comprehensive dereplication. nih.gov

| Spectroscopic Technique | Expected Data and Application in Dereplication |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula (C8H10O2). |

| Tandem Mass Spectrometry (MS/MS) | Generates a fragmentation pattern characteristic of the molecule's structure, which can be matched against spectral libraries. |

| ¹H NMR Spectroscopy | Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Shows the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure. |

Synthetic Strategies and Methodologies for 2 Methyl 2 Prop 2 En 1 Furan 3 2h One

Retrosynthetic Analysis Approaches to the Furanone Core and Side Chain

Retrosynthetic analysis of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one reveals several potential bond disconnections to simplify the structure into more readily available starting materials. The primary challenge lies in the strategic construction of the furanone ring and the concurrent or sequential installation of the two distinct substituents at the C2 position.

Two main retrosynthetic approaches can be envisioned:

Approach A: Late-Stage C2-Functionalization. This strategy involves the initial formation of a 2-methyl-3(2H)-furanone core, followed by the introduction of the allyl group. The key disconnection is the C2-allyl bond. This retrosynthesis leads to a 2-methyl-3(2H)-furanone intermediate and an allylating agent. The furanone core itself can be disconnected further through various cyclization strategies.

Approach B: Convergent Cyclization. This approach constructs the furanone ring with the C2-quaternary center already in place. The disconnection cleaves the furanone ring, typically via pathways that form a linear precursor containing all the necessary carbon atoms and functional groups. For instance, a key precursor could be an α-diazo-δ-keto-ester, which upon cyclization and allylation, directly yields the target structure. acs.org

These approaches are summarized in the following table:

| Approach | Key Disconnection | Precursors |

| A: Late-Stage C2-Functionalization | C2-Allyl bond | 2-Methyl-3(2H)-furanone, Allyl bromide |

| B: Convergent Cyclization | Furanone ring C-O and C-C bonds | α-diazo-δ-keto-ester, Allylic carbonate |

Total Synthesis Pathways

The total synthesis of this compound can be achieved through various pathways, with a significant focus on controlling the stereochemistry at the C2 position, especially when a single enantiomer is desired.

The creation of the chiral quaternary center at C2 in an enantioselective manner is a sophisticated synthetic challenge. nih.gov Modern catalytic methods offer powerful solutions. One of the most promising is a cooperative Rh(II)/Pd(0) dual-catalysis system. acs.org This methodology facilitates a cyclization/allylic alkylation cascade of a stable α-diazo-δ-keto-ester. The use of chiral ligands in this system can induce asymmetry, leading to the formation of the C2-quaternary 3(2H)-furanone with high enantioselectivity. acs.org

Another established route to enantiopure compounds is through the use of the chiral pool. wikipedia.orgyoutube.comyoutube.com This strategy employs naturally occurring chiral molecules, such as terpenes or amino acids, as starting materials. wikipedia.org For instance, a chiral precursor derived from (-)-pantolactone or an amino acid could be elaborated into a linear intermediate that, upon cyclization, yields the enantiomerically enriched furanone. mdpi.com

When the target molecule contains additional stereocenters, diastereoselective control becomes paramount. For the synthesis of substituted furanones, several diastereoselective methods have been developed. For example, the rhodium(II)-catalyzed reaction of 4,5-disubstituted 1-tosyl-1,2,3-triazoles can lead to the diastereoselective formation of products with a tetrasubstituted C2 center. acs.org Similarly, highly diastereoselective methods for constructing carbon-heteroatom quaternary stereogenic centers have been reported, which could be adapted for the synthesis of furanone analogs. nih.gov The aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters provides a highly diastereoselective route to α-quaternary amino esters, which could potentially be converted to the desired furanone. organic-chemistry.org

The primary elements for stereocontrol in the synthesis of chiral 2,2-disubstituted furanones are:

Chiral Catalysts: The use of transition metal catalysts with chiral ligands is a cornerstone of modern asymmetric synthesis. acs.orgnih.gov For the target molecule, a palladium catalyst paired with a chiral ligand in an allylic alkylation reaction could effectively control the stereochemical outcome.

Chiral Auxiliaries: A chiral auxiliary attached to a precursor molecule can direct the stereoselective formation of the quaternary center. The auxiliary is then removed in a subsequent step.

Chiral Pool Synthesis: As mentioned, starting from an enantiopure natural product from the chiral pool ensures that the stereochemistry is carried through the synthetic sequence. wikipedia.orgmdpi.com Terpenes like α-pinene are common chiral pool sources for reagents such as diisopinocampheylborane. wikipedia.org

The choice of strategy depends on the desired stereochemistry and the availability of starting materials.

| Stereocontrol Strategy | Description | Example |

| Chiral Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction. | Rh(II)/Pd(0) dual catalysis with chiral ligands. acs.org |

| Chiral Auxiliaries | A chiral group temporarily attached to the substrate to direct a stereoselective reaction. | Evans oxazolidinone auxiliaries for asymmetric alkylations. |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. | Synthesis starting from enantiopure terpenes or amino acids. youtube.commdpi.com |

Development of Novel Methodologies for Furanone Ring Formation

The formation of the 3(2H)-furanone ring is a central aspect of the synthesis. Numerous novel methodologies have been developed for this purpose, some of which are well-suited for creating C2-quaternary centers.

A particularly innovative method involves a cooperative Rh(II)/Pd(0) dual-catalysis that triggers a cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters, yielding highly substituted 3(2H)-furanones with a C2-quaternary center under mild conditions. acs.org Other notable methods include:

Cycloisomerization of Allenic Hydroxyketones: This metal-free method uses aqueous NaOH to achieve a 5-endo-dig cycloisomerization, providing an efficient route to 3(2H)-furanones. organic-chemistry.org

Rearrangement of 1-Tosyl-1,2,3-triazoles: Rhodium(II) acetate (B1210297) can catalyze the denitrogenation and rearrangement of these triazoles to form 2,2-disubstituted dihydrofuran-3-ones. acs.org

Transition-Metal-Catalyzed Cyclization of Alkynes: A novel approach combines the activation of alkynes with a heterocyclization and a 1,2-alkyl shift to construct the furanone ring. organic-chemistry.org

Tandem Michael Addition and Intramolecular Cyclization: This strategy reacts 4-halo-1,3-dicarbonyl compounds with alkynes to form 4-vinyl-3(2H)-furanones. researchgate.net

Strategic Functionalization and Introduction of the Prop-2-en-1-yl Moiety

The introduction of the methyl and the prop-2-en-1-yl (allyl) groups at the C2 position requires a carefully planned strategy. wikipedia.org The two main approaches align with the retrosynthetic analysis discussed earlier.

Sequential Alkylation/Allylation: This involves the deprotonation of a 2-monosubstituted-3(2H)-furanone to form an enolate, followed by reaction with an appropriate electrophile. For the target molecule, one could start with a 3(2H)-furanone and perform a sequential methylation and allylation, or vice-versa. The order of addition can be critical to avoid side reactions and achieve good yields. For example, treating a pre-formed furanone with a base like sodium hydride followed by the addition of an allyl halide would install the allyl group. nih.gov

Concomitant Introduction during Cyclization: As highlighted by the Rh(II)/Pd(0) dual-catalysis method, it is possible to form the furanone ring and introduce the allyl group in a single, elegant cascade reaction. acs.org This approach is highly efficient and can offer excellent stereocontrol. The substrate, an α-diazo-δ-keto-ester, already contains the methyl group precursor, and the allyl group is introduced from an allylic carbonate during the catalytic cycle.

Comparative Analysis of Synthetic Efficiency and Yields

A direct comparative analysis of the synthetic efficiency and yields for this compound is challenging due to the lack of studies that directly compare different synthetic routes for this specific molecule. However, by examining the yields of analogous reactions reported in the literature, a reasonable estimation of the efficiency of each strategy can be made.

Transition metal-catalyzed methods also offer promising efficiencies. Palladium-catalyzed syntheses of substituted furanones have been reported with good to excellent yields. beilstein-journals.org Similarly, rhodium-catalyzed cascade reactions for the formation of C2-quaternary substituted furanones have shown high efficiency. organic-chemistry.org

The following table provides a comparative overview of the potential yields for the key synthetic steps leading to this compound, based on reported yields for similar transformations.

| Synthetic Strategy | Key Reaction Step | Reagents/Catalyst | Reported Yield (Analogous Reactions) |

| C-Alkylation | Methylation of 2(5H)-furanone | Methyl iodide | 64% |

| Allylation of lactone enolate | LDA, Allyl bromide | >90% libretexts.orglibretexts.org | |

| Palladium-Catalysis | Tandem Mannich/Ring Closure | Pd2(dba)3, dppe, Na2CO3 | up to 57% beilstein-journals.org |

| Rhodium-Catalysis | Cyclization/Allylic Alkylation | Rh(II)/Pd(0) | High yields organic-chemistry.org |

This table presents data from analogous reactions and serves as an estimation for the synthesis of the target compound.

Chemical Reactivity and Transformation Studies of 2 Methyl 2 Prop 2 En 1 Furan 3 2h One

Reactions Involving the Furanone Ring System (e.g., Diels-Alder, Hydrogenation)

The furanone ring system is a key functional component, and its conjugated diene-like character, as well as the endocyclic double bond, are susceptible to specific chemical reactions.

Diels-Alder Reaction

The furan (B31954) moiety is a well-established diene in [4+2] cycloaddition reactions, providing an atom-economical pathway to complex bicyclic structures. nih.gov The Diels-Alder reaction of furan derivatives typically leads to a mixture of two diastereomeric products, the endo and exo adducts. rsc.org The ratio of these adducts is influenced by the nature of the substituents on both the furan diene and the dienophile, as well as the reaction conditions. rsc.org For instance, electron-withdrawing groups on the dienophile generally favor the formation of the endo adduct. rsc.org

The reaction is often reversible, a characteristic feature of furan cycloadditions. researchgate.net The stability of the adducts and the kinetics of the retro-Diels-Alder reaction can be tuned by temperature and the electronic properties of the reactants. rsc.org Computational studies using Density Functional Theory (DFT) are frequently employed to investigate the potential energy surfaces, which helps in understanding the regioselectivity and stereoselectivity of these cycloadditions. researchgate.net In the context of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one, the furanone ring can act as the diene component, reacting with various dienophiles to generate oxabicyclo[2.2.1]heptane derivatives. The substitution at the C2 position would be expected to influence the facial selectivity of the dienophile's approach.

Interactive Table 1: Representative Diels-Alder Reactions with Furan Systems This table illustrates typical outcomes for Diels-Alder reactions involving furan derivatives, which are analogous to the potential reactivity of the furanone ring in the title compound.

| Diene | Dienophile | Predominant Adduct | Reference Conditions |

| Furan | Maleimide | endo | Room Temperature |

| 2-Methylfuran | Maleic Anhydride | exo (thermodynamic) | High Temperature |

| Furan | Methyl Vinyl Ketone | ortho/exo | Thermal |

Hydrogenation

Catalytic hydrogenation can be directed at either the endocyclic double bond of the furanone ring or the exocyclic double bond of the prop-2-en-1-yl side chain, depending on the catalyst and reaction conditions. Complete saturation of the furanone ring leads to the formation of 2-Methyl-2-(propyl)tetrahydrofuran-3(2H)-one. Selective hydrogenation of the endocyclic C=C bond without affecting the side chain yields Dihydro-2-methyl-2-(prop-2-en-1-yl)furan-3(2H)-one. nih.gov Conversely, selective hydrogenation of the side chain's alkene is also a common transformation. Yeast-mediated biotransformations have proven effective in selectively hydrogenating the carbon-carbon double bond of an enone side chain attached to a furan ring, leaving the furan ring intact. upwr.edu.pl This highlights the potential for achieving high selectivity through biocatalysis. Standard heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under hydrogen atmosphere are typically used for such reductions.

Chemical Transformations of the Prop-2-en-1-yl Side Chain (e.g., Epoxidation, Dihydroxylation)

The prop-2-en-1-yl (allyl) side chain provides a reactive handle for a variety of addition reactions, allowing for the introduction of new functional groups.

Epoxidation

The terminal double bond of the allyl group can be readily converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the double bond in a single step. This would convert the prop-2-en-1-yl side chain into a (2-methyloxiran-2-yl)methyl group. The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce a wide range of functionalities. beilstein-journals.org

Dihydroxylation

The alkene of the side chain can undergo dihydroxylation to form a vicinal diol. This is commonly carried out using osmium tetroxide (OsO₄), which results in a syn-addition of two hydroxyl groups across the double bond. masterorganicchemistry.com The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is subsequently cleaved to yield the cis-diol. masterorganicchemistry.com To reduce cost and toxicity, OsO₄ is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com An alternative reagent for syn-dihydroxylation is a cold, alkaline solution of potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com These methods would transform the prop-2-en-1-yl group into a 2,3-dihydroxypropyl substituent.

Interactive Table 2: Common Transformations of an Allyl Group This table summarizes the expected outcomes for standard reactions on the prop-2-en-1-yl side chain.

| Reaction | Reagent(s) | Functional Group Formed |

| Epoxidation | m-CPBA | Oxirane |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O | Vicinal Diol (cis) |

| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol (trans) |

Derivatization Strategies for Structural Analogue Generation

The reactivity of both the furanone ring and the allyl side chain enables extensive derivatization to generate a library of structural analogues. Key strategies include:

Cycloaddition Adducts: Utilizing the Diels-Alder reaction on the furanone ring with a variety of dienophiles to create a diverse set of oxabicyclic compounds. nih.govresearchgate.net

Saturated Heterocycles: Complete or partial hydrogenation of the furanone ring to produce the corresponding dihydrofuranone and tetrahydrofuranone analogues, which possess different conformational properties. nih.govnih.gov

Side-Chain Functionalization:

Epoxidation of the allyl group to form an oxirane, which can be subsequently opened by nucleophiles (e.g., amines, thiols, alcohols) to install various substituents at the C2' and C3' positions of the side chain. beilstein-journals.org

Dihydroxylation of the allyl group to create diols, which can be further derivatized by esterification or etherification.

Combined Transformations: Employing a sequence of reactions targeting both the ring and the side chain to build highly complex and functionally dense molecules.

These strategies allow for systematic modification of the parent structure, enabling exploration of structure-activity relationships in various chemical contexts.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the underlying mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing conditions.

Diels-Alder Mechanism: The [4+2] cycloaddition is a pericyclic reaction governed by the principles of orbital symmetry. The regiochemistry and stereochemistry (endo/exo selectivity) are rationalized by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the furanone diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.govstackexchange.com Computational chemistry, particularly DFT calculations, is a powerful tool for analyzing the transition state structures, determining activation energies, and predicting the thermodynamic and kinetic products of the reaction. researchgate.netrsc.org

Addition Reaction Mechanisms:

Catalytic Hydrogenation: This occurs on the surface of a metal catalyst. Both hydrogen and the alkene substrate adsorb onto the surface, and the hydrogen atoms are added sequentially to the same face of the double bond, resulting in syn-addition.

Epoxidation with Peroxy Acids: This is a concerted process where the π-bond of the alkene attacks the electrophilic oxygen of the peroxy acid, while a proton is transferred intramolecularly within the reagent, all within a single "butterfly" transition state.

syn-Dihydroxylation with OsO₄: This is a [3+2] cycloaddition reaction that proceeds through a concerted pathway to form a five-membered cyclic osmate ester intermediate. masterorganicchemistry.com Hydrolysis or reductive cleavage of this intermediate yields the cis-diol, preserving the syn-stereochemistry of the addition. masterorganicchemistry.com

Through these mechanistic studies, a detailed understanding of the reactivity of this compound can be achieved, facilitating its use as a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon skeleton and the connectivity of protons in 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would be employed for a complete and unambiguous assignment of all signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methyl, allyl, and furanone ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl and alkene groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C2-CH₃ | ~1.3 - 1.5 | Singlet (s) |

| C2-CH₂ (allyl) | ~2.4 - 2.7 | Doublet of doublets (dd) or complex multiplet |

| =CH (allyl) | ~5.7 - 6.0 | Multiplet (m) |

| =CH₂ (allyl, cis) | ~5.0 - 5.2 | Doublet of doublets (dd) |

| =CH₂ (allyl, trans) | ~5.1 - 5.3 | Doublet of doublets (dd) |

| C4-H₂ | ~5.5 - 5.8 | Doublet (d) |

| C5-H | ~7.2 - 7.5 | Doublet (d) |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ | ~20 - 25 |

| C2 | ~85 - 90 |

| C3 (C=O) | ~205 - 210 |

| C4 | ~110 - 115 |

| C5 | ~150 - 155 |

| C2-CH₂ (allyl) | ~40 - 45 |

| =CH (allyl) | ~130 - 135 |

| =CH₂ (allyl) | ~118 - 122 |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₀O₂), the molecular ion peak [M]⁺ would be observed at m/z 138.166. molaid.com High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. Key fragmentation processes for furanones often involve ring-opening, retro-Diels-Alder reactions, and cleavage of the side chains. chemicalbook.com

Predicted Fragmentation Pattern:

Loss of the allyl group (-C₃H₅): A significant fragment would likely be observed at m/z 97, corresponding to the loss of the allyl radical.

Loss of the methyl group (-CH₃): A fragment at m/z 123 could result from the cleavage of the methyl group.

McLafferty rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the allyl group could lead to characteristic neutral losses.

Decarbonylation (-CO): Loss of a carbon monoxide molecule from the furanone ring is a common fragmentation pathway for such heterocyclic ketones, which would lead to a fragment at m/z 110.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bonds, and the ether linkage.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1710 - 1730 |

| C=C (alkene, allyl group) | ~1640 - 1650 |

| C=C (furanone ring) | ~1600 - 1620 |

| C-O-C (ether) | ~1050 - 1150 |

| =C-H (alkene) | ~3010 - 3090 |

| C-H (alkane) | ~2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The α,β-unsaturated ketone system in the furanone ring is the primary chromophore. An intense π → π* transition is expected at a shorter wavelength, while a weaker n → π* transition is anticipated at a longer wavelength.

| Transition | Predicted Wavelength (λmax, nm) |

| π → π | ~220 - 250 |

| n → π | ~300 - 330 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment

The this compound molecule possesses a chiral center at the C2 position. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a specific enantiomer. These techniques measure the differential absorption or rotation of left and right circularly polarized light. researchgate.net The experimental ECD spectrum would need to be compared with a theoretically calculated spectrum to assign the (R) or (S) configuration.

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the chiral center. This would serve as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Biosynthetic Pathways and Enantioselective Formation in Biological Systems

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one is hypothesized to originate from the common monoterpene alcohol, linalool (B1675412). Linalool serves as a critical branching point in the biosynthesis of numerous aromatic compounds in plants and fungi. researchgate.netbris.ac.uk The proposed pathway involves a series of oxidative modifications to the linalool backbone, leading to intermediates that are primed for cyclization into the furanone ring structure.

The initial and most critical step is the oxidation of linalool. This is thought to occur at the C-8 methyl group, a common site for enzymatic modification in this molecule. This oxidation likely proceeds in a stepwise manner, analogous to the formation of other oxidized linalool derivatives. The key intermediates in this proposed pathway are presented in the table below.

| Proposed Precursor/Intermediate | Role in the Biosynthetic Pathway |

| Linalool | The primary acyclic monoterpenoid precursor. bris.ac.ukbris.ac.uk |

| 8-Hydroxylinalool | The initial product of linalool oxidation, formed by hydroxylation of the C-8 methyl group. researchgate.netbris.ac.uk |

| 8-Oxolinalool | Formed by the subsequent oxidation (dehydrogenation) of the primary alcohol in 8-hydroxylinalool to an aldehyde. researchgate.netbris.ac.uk |

| (E)-8-Carboxylinalool | Further oxidation of 8-oxolinalool to a carboxylic acid. This is a key intermediate in the biosynthesis of wine lactone and is a plausible precursor for furanone ring formation. bris.ac.ukbris.ac.uk |

The transformation from (E)-8-carboxylinalool to the final furanone structure would involve a cyclization and likely a decarboxylation step, although the exact sequence and mechanism are yet to be fully elucidated for this specific compound. The formation of the furanone ring requires the intramolecular attack of an oxygen function on a carbon atom of the terpene backbone.

Enzymatic Mechanisms Underlying Natural Product Biogenesis

The enzymatic machinery responsible for the transformation of linalool into this compound is presumed to be dominated by cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the functionalization and diversification of terpenoid skeletons in plants and other organisms. escholarship.orgresearchgate.netnih.gov

The proposed enzymatic steps are as follows:

Hydroxylation of Linalool: A cytochrome P450 enzyme, likely from the CYP76 family which is known to act on monoterpenoids, catalyzes the initial hydroxylation of linalool at the C-8 position to yield 8-hydroxylinalool. researchgate.netbris.ac.uk

Stepwise Oxidation: Subsequent oxidations, converting the hydroxyl group to an aldehyde (8-oxolinalool) and then to a carboxylic acid ((E)-8-carboxylinalool), are likely catalyzed by a cascade of P450s or alcohol and aldehyde dehydrogenases. researchgate.net

Furanone Ring Formation: The cyclization to form the furan-3(2H)-one ring is the most speculative step. It is proposed that a P450 enzyme could catalyze a hydroxylation at the C-3 position of an oxidized linalool derivative. This newly introduced hydroxyl group could then initiate an intramolecular nucleophilic attack, leading to the formation of the five-membered furanone ring. acs.org The formation of dihydrofuran rings catalyzed by P450s has been demonstrated in the biosynthesis of other terpenoids, where an enzyme-catalyzed hydroxylation is followed by a nucleophilic attack to form the cyclic ether structure. acs.org

The table below summarizes the putative enzymes involved in this biosynthetic pathway.

| Enzymatic Step | Proposed Enzyme Class | Function |

| Linalool → 8-Hydroxylinalool | Cytochrome P450 Monooxygenase (e.g., CYP76 family) | Catalyzes the initial C-8 hydroxylation. researchgate.netbris.ac.uk |

| 8-Hydroxylinalool → 8-Oxolinalool | Alcohol Dehydrogenase | Oxidizes the primary alcohol to an aldehyde. |

| 8-Oxolinalool → (E)-8-Carboxylinalool | Aldehyde Dehydrogenase / P450 | Oxidizes the aldehyde to a carboxylic acid. |

| Oxidized Linalool Derivative → Furanone Ring | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation and subsequent intramolecular cyclization. escholarship.orgacs.org |

Isotopic Labeling Studies for Pathway Elucidation

While no specific isotopic labeling studies have been published for the biosynthesis of this compound, this methodology is a cornerstone for deciphering biosynthetic pathways and would be essential for confirming the proposed route. nih.govnih.gov Based on analogous studies for other terpenoids and furanone-containing natural products, a series of experiments could be designed.

The primary approaches would involve feeding a producing organism with isotopically labeled precursors and analyzing the incorporation of the label into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A hypothetical experimental design is outlined in the table below.

| Labeled Precursor | Isotope(s) | Purpose of the Experiment | Expected Outcome for the Proposed Pathway |

| Linalool | ¹³C, ²H (D) | To confirm linalool as the direct precursor. | The carbon and hydrogen skeleton of the isolated furanone would show the isotopic label. |

| Acetate (B1210297) | ¹³C | To trace the fundamental building blocks of the monoterpene pathway (via the MVA or MEP pathway). | A specific labeling pattern consistent with terpene biosynthesis from acetyl-CoA would be observed. nih.gov |

| Molecular Oxygen | ¹⁸O₂ | To determine the origin of the oxygen atoms in the furanone ring and any hydroxyl groups. acs.org | Incorporation of ¹⁸O into the furanone ring would confirm the involvement of a P450 monooxygenase in the cyclization step. acs.org |

| Labeled Intermediates (e.g., D₂-8-hydroxylinalool) | ²H (D) | To verify the role of proposed intermediates in the pathway. | Feeding with a labeled intermediate should result in a labeled final product with high efficiency. |

Such experiments have been successfully used to elucidate the biosynthetic pathways of complex molecules, including the use of ¹⁸O₂ to demonstrate the mechanism of P450-catalyzed dihydrofuran ring formation in the biosynthesis of crotonolide G. acs.org The application of these established techniques would be invaluable in providing definitive evidence for the biogenesis of this compound.

Theoretical and Computational Investigations of 2 Methyl 2 Prop 2 En 1 Furan 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.

The electronic character of the molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ajchem-b.com For furanone derivatives, structural modifications can significantly alter these energy levels. ajchem-b.com For instance, the introduction of electron-donating groups, such as the methyl and allyl substituents in the target molecule, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. In this compound, regions of negative potential (electron-rich) are anticipated around the oxygen atoms of the carbonyl and furan (B31954) ring, making them likely sites for electrophilic interaction. researchgate.net Conversely, positive potential regions are expected around the hydrogen atoms.

Reactivity indices derived from DFT, such as Fukui functions, can offer more quantitative predictions of reactivity. These functions identify which atoms in a molecule have the greatest tendency to accept or donate electrons, thereby predicting the most probable sites for nucleophilic and electrophilic attack, respectively. mdpi.comnih.gov For the furanone ring, the carbon atoms of the double bond and the carbonyl carbon are expected to be key reactive sites.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-31G(d) level of theory.

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.1 | Debye |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. lumenlearning.com The target molecule possesses several rotatable bonds, primarily within the prop-2-en-1-yl (allyl) side chain, leading to multiple possible conformers. The furanone ring itself is not perfectly planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.

Computational methods can systematically scan the potential energy surface by rotating key dihedral angles to identify stable, low-energy conformers. cwu.edu The relative stability of these conformers is determined by a balance of factors, including steric hindrance between the methyl and allyl groups, and electronic interactions. It is generally expected that conformers minimizing steric clash will be lower in energy. lumenlearning.com Studies on similar substituted heterocyclic systems have shown that the presence of substituents significantly influences the conformational preferences of the ring. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model vibrations, rotations, and conformational transitions, providing a realistic picture of the molecule's behavior in different environments, such as in a solvent or at various temperatures. psu.edu This can reveal the dominant conformations present under specific conditions and the energy barriers for interconversion between them. cwu.edu

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data) Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.5 |

| C | -60° (gauche) | 0.2 |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in structure elucidation and the assignment of experimental signals.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. globalresearchonline.net The accuracy of these predictions has significantly improved, with modern machine learning approaches further enhancing predictive power. mdpi.comnih.govnih.gov The chemical environment of each nucleus, dictated by the molecule's electronic structure and conformation, determines its chemical shift. For this compound, distinct signals would be predicted for the methyl group, the different protons and carbons of the allyl group, and the furanone ring.

Similarly, IR spectra can be computationally simulated by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations predict the positions and intensities of absorption bands corresponding to specific molecular vibrations, such as C=O stretching, C=C stretching, and C-H bending. globalresearchonline.net For the target molecule, strong absorption bands are expected for the carbonyl group (around 1740-1760 cm⁻¹) and the C=C double bonds of the furanone ring and the allyl group (around 1640-1680 cm⁻¹). Comparing computed spectra with experimental data can confirm the presence of specific functional groups and provide insights into molecular structure. acs.orgudayton.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data) Relative to TMS, calculated using GIAO-B3LYP/6-31G(d).

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O (C3) | - | 205.0 |

| C2 | - | 85.0 |

| C4 | 6.1 | 120.0 |

| C5 | 7.2 | 150.0 |

| Methyl-C | - | 22.0 |

| Methyl-H | 1.5 | - |

| Allyl-CH2 | 2.6 | 40.0 |

| Allyl-CH | 5.8 | 132.0 |

| Allyl-CH2 (terminal) | 5.2 | 118.0 |

Table 4: Predicted ajor Infrared (IR) Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| C=O Stretch | 1755 | Strong |

| C=C Stretch (ring) | 1670 | Medium |

| C=C Stretch (allyl) | 1645 | Medium |

| C-H Stretch (sp2) | 3080 | Medium |

| C-H Stretch (sp3) | 2980 | Medium |

Computational Studies on Reaction Mechanisms and Energetics

Theoretical methods are crucial for investigating the mechanisms and energy profiles of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the associated activation energies. escholarship.org

The presence of both an electron-rich double bond in the furanone ring and an external double bond in the allyl group makes this molecule a candidate for various reactions, including cycloadditions and electrophilic additions. For instance, the [3+2] cycloaddition of nitrile oxides to furanones has been studied computationally, revealing asynchronous concerted mechanisms. researchgate.net Similarly, DFT calculations have been used to explore the hydrogenation of the C=C bond in 2(5H)-furanone on metal surfaces, identifying preferred reaction pathways and rate-limiting steps. acs.org The cycloaddition reactions of furan derivatives can be complex, sometimes proceeding through stepwise polar mechanisms rather than concerted pathways, and computational studies are key to distinguishing between these possibilities. nih.govpku.edu.cn

Table 5: Calculated Energetics for a Hypothetical Diels-Alder Reaction of this compound with Maleimide (Illustrative Data) Calculations performed at the B3LYP/6-31G(d) level of theory.

| Parameter | Endo Pathway | Exo Pathway | Unit |

|---|---|---|---|

| Activation Energy (ΔE‡) | 22.5 | 24.8 | kcal/mol |

| Reaction Energy (ΔE_rxn) | -15.2 | -13.5 | kcal/mol |

Biological Activities in Research Models: Mechanistic Investigations

In Vitro Assays and Cellular Target Identification in Model Systems

Currently, there is a notable lack of published research specifically investigating the biological activities of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one in in vitro assays. While studies on structurally related furanone compounds have revealed a range of biological effects, direct experimental data on this particular molecule is not available in the public domain. The identification of its cellular targets remains an open area for future scientific inquiry.

Enzyme Modulation and Receptor Binding Studies at a Molecular Level

Detailed studies on the modulation of specific enzymes or the binding affinity of this compound to cellular receptors have not yet been reported in the scientific literature. The molecular interactions and potential inhibitory or agonistic activities of this compound are yet to be elucidated.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogue Discovery

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogues. However, SAR studies centered on this compound have not been documented. Research in this area would be instrumental in identifying the key structural motifs responsible for any potential bioactivity.

Exploration of Cellular Pathways and Molecular Mechanisms of Action (e.g., Cytotoxic Activity in cell lines)

The exploration of the effects of this compound on cellular pathways and its molecular mechanisms of action, including any potential cytotoxic activity against cancer cell lines, is a field that remains to be investigated. As of the current date, no studies have been published detailing the impact of this compound on cell signaling, gene expression, or its potential as a cytotoxic agent.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Prop 2 En 1 Furan 3 2h One

Development of More Sustainable and Greener Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Future research should focus on developing eco-friendly methods for synthesizing 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one.

Current strategies for creating substituted furanones often rely on multi-step processes that may use hazardous reagents or solvents. A forward-looking approach would involve exploring methodologies that minimize waste and energy consumption. One promising avenue is the use of biomass-derived starting materials, such as furfural (B47365) or levulinic acid, which can be catalytically converted into furanone precursors. mdpi.commdpi.comresearchgate.net The integration of biocatalysis or chemocatalysis using earth-abundant metal catalysts could provide more direct and atom-economical routes.

Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water is a critical research goal. researchgate.netorganic-chemistry.org Solvent-free reaction conditions, facilitated by techniques such as mechanochemistry or solid-state synthesis, also warrant investigation. rsc.org Nanoparticle-catalyzed reactions, which can offer high efficiency and easy catalyst recovery, represent another innovative direction for the sustainable production of this target molecule. researchgate.net

Table 1: Potential Green Synthetic Strategies

| Synthetic Approach | Potential Advantage | Key Research Focus |

| Biomass Valorization | Utilizes renewable feedstocks, reducing reliance on petrochemicals. mdpi.com | Development of efficient catalytic pathways from furfural or other platform chemicals. |

| Heterogeneous Catalysis | Simplifies product purification and allows for catalyst recycling. rsc.org | Design of robust and selective solid-supported catalysts (e.g., zeolites, metal oxides). |

| Solvent-Free Synthesis | Drastically reduces solvent waste and potential environmental impact. rsc.org | Investigation of microwave-assisted or mechanochemical reaction conditions. |

| Aqueous Synthesis | Uses an environmentally benign solvent. organic-chemistry.org | Development of water-tolerant catalysts and reaction conditions for furanone cyclization. |

Exploration of Novel Chemical Transformations and Rearrangements

The unique structural motifs of this compound—namely the furanone core, the allyl side chain, and the quaternary stereocenter—make it a rich substrate for exploring novel chemical reactions.

A key area for future study is the intramolecular reactivity of the allyl group. For instance, intramolecular [2+2] photocycloaddition reactions could lead to the formation of complex, strained polycyclic systems, such as 7-oxatricyclo[3.2.1.0³,⁶]octan-2-ones. molaid.com The regioselectivity and stereoselectivity of such transformations would be of fundamental interest. Additionally, transition-metal-catalyzed reactions, such as ring-closing metathesis or intramolecular Heck reactions, could be employed to construct new heterocyclic systems fused to the furanone ring.

Rearrangement reactions also offer a pathway to structural diversification. Base- or acid-catalyzed rearrangements, such as the Favorskii rearrangement for related α-haloketones or pinacol-like rearrangements, could be investigated. msu.edu Boron-mediated Wittig rearrangements have been used to synthesize substituted 3-hydroxy-2-furanone derivatives and could potentially be adapted, offering a route to alternative functionalized structures. acs.orgacs.orgnih.gov

Table 2: Unexplored Transformations of this compound

| Reaction Type | Potential Outcome | Mechanistic Question |

| Intramolecular Photocycloaddition | Formation of novel tricyclic ether skeletons. molaid.com | Control of regio- and stereoselectivity. |

| Ring-Closing Metathesis | Synthesis of fused bicyclic systems. | Catalyst compatibility with the furanone core. |

| Palladium-Catalyzed Cyclizations | Access to diverse carbocyclic and heterocyclic frameworks. | Influence of ligands on reaction pathways. |

| Base-Catalyzed Rearrangements | Skeletal reorganization to form new ring systems. msu.edu | Stability of intermediates and reaction driving forces. |

Advanced Mechanistic Biological Investigations in Complex Model Systems

Many furanone compounds are recognized for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.govnih.gov Furanones can act as mimics of natural signaling molecules like N-acyl-homoserine lactones (AHLs), thereby disrupting gene regulation that controls virulence and biofilm formation. nih.govnih.gov

Future research should investigate whether this compound possesses similar QS inhibitory activity. Initial studies could use reporter strains like Chromobacterium violaceum or Agrobacterium tumefaciens to screen for activity against a range of AHL signals. researchgate.net Should activity be confirmed, more complex and biologically relevant models should be employed. This includes studying its effect on biofilm formation by clinically significant pathogens such as Pseudomonas aeruginosa and its ability to modulate the production of virulence factors. nih.gov

Potential Applications as Chiral Auxiliaries or Building Blocks in Complex Molecule Synthesis

The C2 position of this compound is a chiral quaternary center. This inherent chirality is a valuable feature that remains to be exploited. A significant research direction would be the development of an enantioselective synthesis of this compound, providing access to optically pure (R)- and (S)-enantiomers.

Once available in enantiopure form, the compound could serve as a versatile chiral building block for the synthesis of complex natural products and pharmaceuticals. mdpi.com The furanone ring can be elaborated or transformed into other useful functionalities. For example, diastereoselective reactions involving the allyl group or the ketone could be explored, using the existing stereocenter to control the formation of new ones.

Furthermore, the potential of this molecule or its derivatives to act as a chiral auxiliary could be investigated. nih.govresearchgate.net In this role, the furanone would be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it could be cleaved and potentially recycled. The development of reliable methods for attaching and removing the auxiliary would be crucial for its practical application.

Role in Chemical Ecology and Inter-species Interactions

Chemical ecology is the study of chemically-mediated interactions between living organisms. Furanones, particularly halogenated variants produced by marine algae, are classic examples of compounds that play a role in chemical defense by inhibiting bacterial colonization. nih.gov This anti-biofilm activity is often linked to the disruption of quorum sensing.

An unexplored avenue for this compound is its potential role in mediating inter-species interactions within various ecosystems. Research could investigate whether this compound is a natural product in any plant, fungus, or microorganism. If so, its ecological function—be it defensive, communicative, or allelopathic—would be a fascinating area of study.

Even as a synthetic compound, its impact on microbial consortia is relevant. Studies could examine how its introduction into a polymicrobial environment, such as soil or an aquatic biofilm, alters the balance between cooperation and competition among different species. biorxiv.org Such research would not only shed light on fundamental ecological principles but could also have applications in agriculture or in managing microbial communities in industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.